(E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
- The compound could serve as a valuable substrate in these transformations, enabling the formation of new chemical bonds .
- By varying substituent groups, it’s possible to explore the structure-activity relationship and identify potential applications in cancer therapy .
- Researchers are exploring metal and photocatalytic methods to selectively modify these bonds, potentially leading to novel synthetic routes or applications in drug discovery .
- Investigating its reactivity under photoirradiation could reveal new synthetic pathways or applications in materials science .
- By strategically incorporating it into synthetic routes, novel molecules with biological activity may be accessible .
Catalytic Desulfitative Functionalizations
Bioactivity Studies
Selective Functionalization of Unsaturated C–C Bonds
Photocatalysis and Photochemical Reactions
Natural Product Synthesis
Materials Chemistry
Mechanism of Action
properties
IUPAC Name |
ethyl 1-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-2-27-21(24)18-13-15-23(16-14-18)20(17-9-5-3-6-10-17)22-28(25,26)19-11-7-4-8-12-19/h3-12,18H,2,13-16H2,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIFMJKPPCAALM-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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